molecular formula C19H17NO2S2 B3011140 (E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide CAS No. 1798422-51-1

(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide

Cat. No.: B3011140
CAS No.: 1798422-51-1
M. Wt: 355.47
InChI Key: OVEZXXQWHFOMJV-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of readily available S-containing alkyne substrates . For example, a novel compound was synthesized and structurally characterized by FT-IR, NMR, and UV spectroscopy .


Molecular Structure Analysis

The theoretical optimization and three-dimensional molecular structure of similar compounds have been confirmed by X-ray diffraction methods .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical and Chemical Properties Analysis

Tuning the structural and physical properties of a COF while maintaining its porosity and crystallinity can pose significant synthetic challenges, especially in the case of thiophene, which is characterized by geometrical restrictions not observed for other planar aromatic building units .

Scientific Research Applications

Anticancer Applications

  • (E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide and related compounds have been studied for their potential in cancer treatment. Specifically, some derivatives have shown significant inhibitory effects on carbonic anhydrase (CA) isoenzymes, which play a crucial role in various cancers. For instance, certain sulfonamide derivatives have demonstrated leader anticancer properties with high Potency-Selectivity Expression (PSE) values, indicating their potential as anticancer drug candidates (Gul et al., 2018).

Photochromic Properties

  • Thiophene derivatives of this compound have been explored for their photochromic properties. These compounds exhibit thermally irreversible and fatigue-resistant photochromic characteristics, making them suitable for applications where long-term stability of the photochromic effect is essential (Uchida et al., 1990).

Synthesis and Biological Screening

  • Research has been conducted on the synthesis of various derivatives of this compound, evaluating their biological potential. These compounds have been tested for their antimicrobial activity, enzyme inhibition potential, and other biological properties (Aziz‐ur‐Rehman et al., 2014).

Crystal Structure Analysis

  • The crystal structure of related compounds has been studied, providing insights into their molecular configuration and potential applications in various fields. These studies help in understanding the molecular interactions and stability of these compounds (Sharma et al., 2016).

Nonlinear Optical Limiting

  • Thiophene dyes derived from this compound have been investigated for their nonlinear optical limiting behavior, demonstrating potential applications in photonic or optoelectronic devices for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).

Mechanism of Action

While specific information on the mechanism of action of “(E)-2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethenesulfonamide” is not available, some thiophene-based covalent organic frameworks (COFs) have been studied. Upon irradiation, these COFs photogenerate electrons, which produce activated forms of oxygen .

Future Directions

The development of new synthesis methods and the exploration of the properties and applications of thiophene derivatives continue to be areas of active research .

Properties

IUPAC Name

(E)-2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-13,15,20H,14H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZXXQWHFOMJV-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.